Ethyl 2-bromo-4-cyano-5-nitrophenylacetate
Overview
Description
Ethyl 2-bromo-4-cyano-5-nitrophenylacetate is an organic compound with the molecular formula C11H9BrN2O4 It is a derivative of phenylacetate, characterized by the presence of bromine, cyano, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-4-cyano-5-nitrophenylacetate can be synthesized through a multi-step process. One common method involves the bromination of ethyl phenylacetate, followed by nitration and cyanation. The reaction conditions typically require the use of bromine, nitric acid, and a cyanating agent under controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-cyano-5-nitrophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Substitution: Ethyl 2-amino-4-cyano-5-nitrophenylacetate.
Reduction: Ethyl 2-bromo-4-cyano-5-aminophenylacetate.
Oxidation: Ethyl 2-bromo-4-carboxy-5-nitrophenylacetate.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-5-nitrophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-cyano-5-nitrophenylacetate involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the cyano group can act as a ligand in coordination chemistry. These interactions can modulate biological pathways and chemical processes, making the compound useful in diverse applications.
Comparison with Similar Compounds
Ethyl 2-bromo-4-cyano-5-nitrophenylacetate can be compared with similar compounds such as:
Ethyl 2-bromo-4-cyano-5-aminophenylacetate: Differing by the presence of an amino group instead of a nitro group, this compound may exhibit different reactivity and biological activity.
Ethyl 2-bromo-4-carboxy-5-nitrophenylacetate: The carboxy group can alter the compound’s solubility and reactivity compared to the cyano group.
Ethyl 2-amino-4-cyano-5-nitrophenylacetate: The amino group can participate in different types of chemical reactions compared to the bromine group.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(2-bromo-4-cyano-5-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-11(15)5-7-4-10(14(16)17)8(6-13)3-9(7)12/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGQRXNIGNXMHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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